molecular formula C24H24N2O6S2 B12030087 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-09-3

2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030087
CAS No.: 617697-09-3
M. Wt: 500.6 g/mol
InChI Key: VTBHBFURLDSIDS-CPNJWEJPSA-N
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Description

2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolopyrimidine core and 2,5-dimethoxybenzaldehyde.

    Esterification: The final step involves esterification with 2-methoxyethanol to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and thiophene moieties.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products typically include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It can be used in studies to understand these interactions better.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets involved in diseases, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of the thiophene ring. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

617697-09-3

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)13-15-12-16(30-3)7-8-17(15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-13+

InChI Key

VTBHBFURLDSIDS-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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